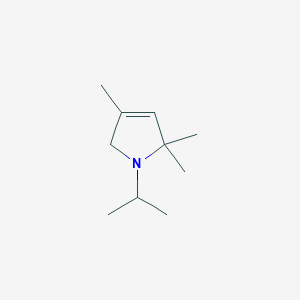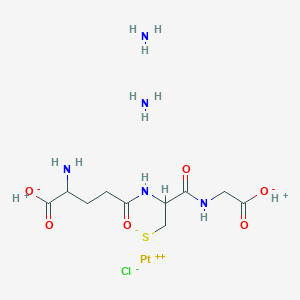
Diamminechloro(glutathionato-S)platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamminechloro(glutathionato-S)platinum(II), also known as platinum(II) complex, is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. This compound is a coordination complex that contains platinum as its central metal ion. It is synthesized by reacting platinum(II) chloride with glutathione and ammonia. The resulting compound has a unique structure that allows it to interact with DNA, leading to the inhibition of cell division and ultimately, cancer cell death.
Mécanisme D'action
The mechanism of action of diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) involves its interaction with DNA. The compound binds to DNA, forming adducts that interfere with DNA replication and transcription. This leads to the inhibition of cell division and ultimately, cancer cell death.
Effets Biochimiques Et Physiologiques
Diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also activates the immune system, leading to an increased immune response against cancer cells. Additionally, the compound has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) in lab experiments is its ability to selectively target cancer cells, leaving healthy cells unharmed. This makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity. It can cause side effects such as nausea, vomiting, and kidney damage.
Orientations Futures
There are several future directions for research on diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II). One area of focus is the development of new formulations of the compound that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as radiation therapy and immunotherapy.
Méthodes De Synthèse
The synthesis of diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) involves the reaction of Diamminechloro(glutathionato-S)platinum(II)(II) chloride with glutathione and ammonia. The reaction takes place in an aqueous solution and is typically carried out under mild conditions. The resulting compound is a yellow-orange crystalline solid that is soluble in water.
Applications De Recherche Scientifique
Diamminechloro(glutathionato-S)Diamminechloro(glutathionato-S)platinum(II)(II) has been extensively studied for its potential applications in cancer treatment. Researchers have found that the compound is effective against a wide range of cancer cell lines, including lung, breast, and ovarian cancer. It has also been shown to be effective against cancer cells that are resistant to traditional chemotherapy drugs.
Propriétés
Numéro CAS |
128353-81-1 |
|---|---|
Nom du produit |
Diamminechloro(glutathionato-S)platinum(II) |
Formule moléculaire |
C10H22ClN5O6PtS |
Poids moléculaire |
570.9 g/mol |
Nom IUPAC |
2-amino-5-[[1-(carboxylatomethylamino)-1-oxo-3-sulfidopropan-2-yl]amino]-5-oxopentanoate;azane;hydron;platinum(2+);chloride |
InChI |
InChI=1S/C10H17N3O6S.ClH.2H3N.Pt/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;;;;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);1H;2*1H3;/q;;;;+2/p-2 |
Clé InChI |
NQUDETLFUWYXSV-UHFFFAOYSA-L |
SMILES |
[H+].[H+].C(CC(=O)NC(C[S-])C(=O)NCC(=O)[O-])C(C(=O)[O-])N.N.N.[Cl-].[Pt+2] |
SMILES canonique |
[H+].[H+].C(CC(=O)NC(C[S-])C(=O)NCC(=O)[O-])C(C(=O)[O-])N.N.N.[Cl-].[Pt+2] |
Synonymes |
cis(Pt(NH3)2Cl(SG)) diamminechloro(glutathionato-S)platinum(II) diamminechloro(glutathionato-S)platinum(II), (SP-4-3)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



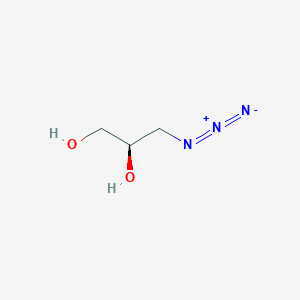

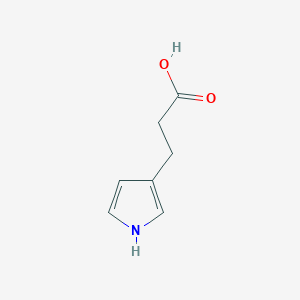
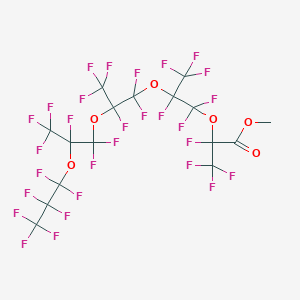
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
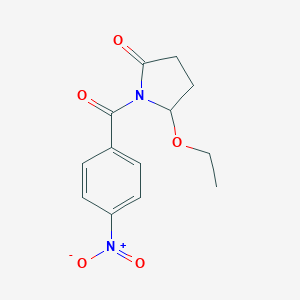
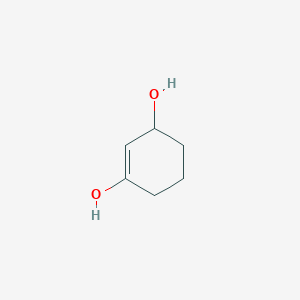
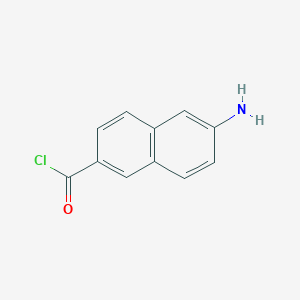

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
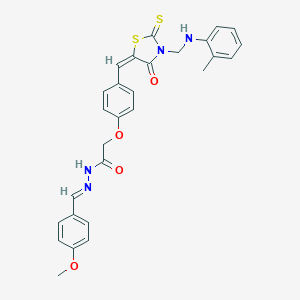
![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)

